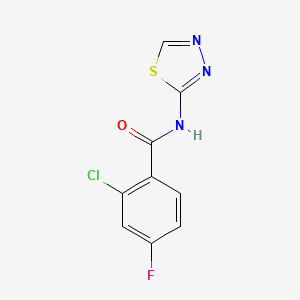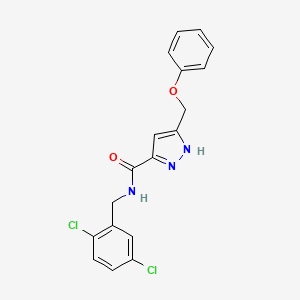![molecular formula C19H19FN6O B5375478 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields.
作用機序
The mechanism of action of 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme and prevents its activity, leading to a decrease in the production of certain molecules. This has a downstream effect on various cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to increase blood flow in certain tissues, leading to its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. In addition, it has been found to inhibit the growth of certain cancer cells, leading to its use in cancer therapy. The compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The compound has several advantages for use in lab experiments. It is a potent inhibitor of specific enzymes, which makes it useful for studying the role of these enzymes in various cellular processes. In addition, the compound has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of this compound in lab experiments. It is a relatively expensive compound, which may limit its use in certain experiments. In addition, the compound may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine. One area of research is the development of new cancer therapies based on the compound. The compound has been found to inhibit the growth of certain cancer cells, and further research may lead to the development of new cancer treatments.
Another area of research is the development of new treatments for inflammatory diseases. The compound has been found to have anti-inflammatory effects, and further research may lead to the development of new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, there is the potential for the compound to be used in the development of new treatments for cardiovascular diseases. The compound has been found to increase blood flow in certain tissues, and further research may lead to the development of new treatments for diseases such as heart failure and peripheral artery disease.
Conclusion:
In conclusion, 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a potent inhibitor of certain enzymes that has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the increase of blood flow in certain tissues. While there are limitations to the use of this compound in lab experiments, there are several future directions for research that may lead to the development of new treatments for cancer, inflammatory diseases, and cardiovascular diseases.
合成法
The synthesis of 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. This is followed by the reaction of the resulting intermediate with 3-methyl-1H-pyrazole-5-carboxylic acid, which leads to the formation of the final product. The synthesis method has been optimized to increase the yield of the compound.
科学的研究の応用
The compound has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes, including phosphodiesterase-5 (PDE5), which is involved in the regulation of blood flow. This has led to its use in the treatment of erectile dysfunction and pulmonary arterial hypertension.
In addition, the compound has been studied for its potential applications in cancer treatment. It has been found to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell proliferation. This has led to its use in the development of new cancer therapies.
特性
IUPAC Name |
(4-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-6-7-26(23-14)18-12-17(21-13-22-18)24-8-10-25(11-9-24)19(27)15-2-4-16(20)5-3-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGOWRPZSMDGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)
![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)